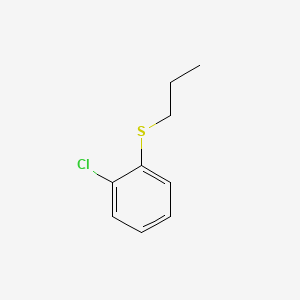
2-Chlorophenyl propyl sulfide
Übersicht
Beschreibung
2-Chlorophenyl propyl sulfide is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a propyl sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl propyl sulfide typically involves the reaction of 2-chlorophenyl thiol with propyl halides under basic conditions. The reaction can be represented as follows:
2-Chlorophenyl thiol+Propyl halide→2-Chlorophenyl propyl sulfide+Hydrogen halide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenyl propyl sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-chlorophenyl propyl sulfide exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorinated phenyl ring may interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
- 2-Chlorophenyl methyl sulfide
- 2-Chlorophenyl ethyl sulfide
- 2-Chlorophenyl butyl sulfide
Comparison: 2-Chlorophenyl propyl sulfide is unique due to its specific propyl sulfide group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs
Eigenschaften
CAS-Nummer |
34560-81-1 |
|---|---|
Molekularformel |
C9H11ClS |
Molekulargewicht |
186.7 g/mol |
IUPAC-Name |
1-chloro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
OZBYQKIAXXILTR-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1Cl |
Kanonische SMILES |
CCCSC1=CC=CC=C1Cl |
Key on ui other cas no. |
34560-81-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














